REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](/[CH:8]=[CH:9]/[N+:10]([O-:12])=[O:11])[C:3]=1[CH3:13].[BH4-].[Na+]>C(O)(C)C.C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][N+:10]([O-:12])=[O:11])[C:3]=1[CH3:13] |f:1.2|
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Name
|
|
Quantity
|
16.85 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)\C=C\[N+](=O)[O-])C
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
825 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.038 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by slow addition of 10 ml of 5 N hydrochloric acid
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the silica gel was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 150 ml of DCM
|
Type
|
WASH
|
Details
|
the solution washed with water (75 ml) and brine (75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)CC[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |